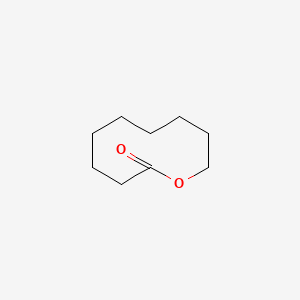
Nonalactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonalactone, also known as γ-nonalactone, is an organic compound with the molecular formula C₉H₁₆O₂. It is a type of lactone, which is a cyclic ester. This compound is known for its distinctive coconut-like aroma and is commonly used in the flavor and fragrance industry. It is found naturally in various fruits such as peaches, apricots, and coconuts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonalactone can be synthesized through several methods. One common method involves the free-radical addition of methyl acrylate and n-hexanol. This reaction is typically carried out using a Dean–Stark trap to remove the methanol generated during the process . Another method involves the use of acrylic acid and n-hexanol under high pressure .
Industrial Production Methods: In industrial settings, this compound is primarily produced through the free-radical addition of acrylic acid (or methyl acrylate) and n-hexanol. This method is favored due to the accessibility and low cost of the starting materials. The reaction is optimized using orthogonal experiments to achieve a yield of over 70% .
Chemical Reactions Analysis
Types of Reactions: Nonalactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: this compound can participate in substitution reactions where the lactone ring is opened and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate ring-opening reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted lactones depending on the reagents used.
Scientific Research Applications
Nonalactone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and synthesis.
Biology: this compound is studied for its role in plant biology, particularly in the aroma profiles of fruits.
Industry: this compound is widely used in the flavor and fragrance industry due to its coconut-like aroma.
Mechanism of Action
Nonalactone exerts its effects primarily through its interaction with sensory ion channels. It has been found to activate TRPA1 channels and can act as an agonist or antagonist of TRPV1 channels depending on its concentration . These interactions contribute to its sensory properties, including its aroma and potential effects on food pungency.
Comparison with Similar Compounds
Nonalactone is part of a family of lactones that includes compounds such as γ-octalactone and δ-nonalactone. These compounds share similar structures but differ in their chain lengths and sensory properties . For example:
γ-Octalactone: Has a shorter carbon chain and a more intense coconut aroma.
δ-Nonalactone: Has a longer carbon chain and a milder aroma.
This compound is unique due to its balance of chain length and sensory properties, making it particularly valuable in the flavor and fragrance industry.
Properties
CAS No. |
6008-27-1 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
oxecan-2-one |
InChI |
InChI=1S/C9H16O2/c10-9-7-5-3-1-2-4-6-8-11-9/h1-8H2 |
InChI Key |
FTXUQEKXCJSWMO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCOC(=O)CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















